5-Iodobenzo[d]isoxazole
Overview
Description
5-Iodobenzo[d]isoxazole is an organic compound that belongs to the isoxazole family of heterocycles . It has a CAS Number of 954371-46-1 and a molecular weight of 245.02 . The compound is typically a white to off-white solid .
Synthesis Analysis
Isoxazoles, including this compound, can be synthesized through various methods. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods have been improved and modernized over time to solve specific practical problems and expand the possibilities of organic synthesis .Molecular Structure Analysis
The InChI code for this compound is1S/C7H4INO/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H
. This indicates that the compound has a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions . Chemical Reactions Analysis
Isoxazoles, including this compound, can undergo various chemical reactions due to the presence of the labile N–O bond in the isoxazole ring . This bond can be cleaved to obtain various 1,3-bifunctional derivatives of carbonyl compounds .Physical And Chemical Properties Analysis
This compound is a white to off-white solid . The compound has a molecular weight of 245.02 .Scientific Research Applications
Synthesis Methods
New Catalytic Methods for Isoxazole Synthesis : Isoxazole compounds, including 5-Iodobenzo[d]isoxazole, are synthesized using catalytic methods involving hypervalent iodine reagents. This approach offers advantages like mild reaction conditions and good yields (Jian, 2013).
Cycloaddition Reactions for Isoxazole Formation : Benzo[d]isoxazoles can undergo cycloaddition reactions with ynamides or propargyl esters, catalyzed by gold, to form diverse compounds, showcasing their utility in organic synthesis (Xu et al., 2018).
Application in Corrosion Inhibition
- Corrosion Inhibitor for Metals : Isoxazole derivatives have been identified as effective corrosion inhibitors for metals in acidic environments, demonstrating the protective capabilities of such compounds (Aslam et al., 2020).
Antiviral Activity
- Antiviral Properties : Isoxazol-5-yl-2′-deoxyuridines, derived from 5-iodo-2′-deoxyuridine, have shown activity against a range of viruses, indicating potential therapeutic applications (Lee et al., 2008).
Environmental and Agricultural Applications
- Iodine Accumulation in Agriculture : Iodine compounds, including iodobenzoates, have been studied for their effects on plant growth and development, indicating potential agricultural applications (Halka et al., 2020).
Safety and Hazards
Future Directions
Isoxazoles, including 5-Iodobenzo[d]isoxazole, continue to attract researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .
Mechanism of Action
Target of Action
Isoxazoles and their benzo-fused analogues, such as 5-iodobenzo[d]isoxazole, are well represented in biologically active drugs . They are known to interact with various biological targets due to their unique chemistry .
Mode of Action
The mode of action of this compound involves its interaction with these biological targets. The weak character of the nitrogen-oxygen bond in the isoxazole ring expands its utility into the realm of masked functionalities . Metalation reactions play an active role in the derivatization of isoxazoles and benzisoxazoles . Some of these derivatives, which include fragmentation products, have shown their utility as supramolecular entities and pharmacologically active agents .
Biochemical Pathways
The presence of isoxazoles in biologically active drugs and agrochemicals suggests that they may influence a variety of biochemical pathways .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . . These properties can impact the bioavailability of the compound.
Result of Action
Isoxazoles and their derivatives have been shown to possess various types of biological activity, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic effects .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry, at room temperature .
properties
IUPAC Name |
5-iodo-1,2-benzoxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSFRLVYRYSUGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C=NO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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